

Spectroscopic Profile of 1-(4-chlorophenyl)thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-chlorophenyl)thiourea

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for the elucidation of molecular structures. This technical guide provides an in-depth look at the ^1H and ^{13}C NMR spectral data for the compound **1-(4-chlorophenyl)thiourea**, a molecule of interest in various chemical and pharmaceutical research domains.

^1H and ^{13}C NMR Spectral Data

The precise chemical shifts observed in NMR spectroscopy are highly dependent on the solvent used and the concentration of the sample. While a definitive, peer-reviewed complete data set for **1-(4-chlorophenyl)thiourea** was not found in publicly available literature at the time of this guide's compilation, spectral data for closely related analogs and general principles of NMR interpretation allow for a reliable prediction of the expected spectral features. The data presented herein is a composite analysis based on available information for similar thiourea derivatives.

For analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a commonly used solvent for thiourea compounds due to its excellent solubilizing properties and its ability to slow down the exchange of labile protons, such as those of the amine and thioamide groups, allowing for their observation in the ^1H NMR spectrum.

Table 1: Predicted ^1H NMR Spectral Data for **1-(4-chlorophenyl)thiourea** in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.7	Singlet	1H	NH (thioamide)
~ 7.4 - 7.6	Multiplet	2H	Ar-H (ortho to Cl)
~ 7.2 - 7.4	Multiplet	2H	Ar-H (meta to Cl)
~ 7.0	Broad Singlet	2H	NH ₂

Table 2: Predicted ¹³C NMR Spectral Data for **1-(4-chlorophenyl)thiourea** in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~ 182	C=S (thiocarbonyl)
~ 138	Ar-C (ipso to NH)
~ 130	Ar-C (ipso to Cl)
~ 129	Ar-CH (meta to Cl)
~ 125	Ar-CH (ortho to Cl)

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for **1-(4-chlorophenyl)thiourea**, the following general experimental protocol is recommended:

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of high-purity **1-(4-chlorophenyl)thiourea**.
- Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is homogeneous. Gentle warming or vortexing can be applied if necessary to aid dissolution.

2. ^1H NMR Spectroscopy Acquisition Parameters:

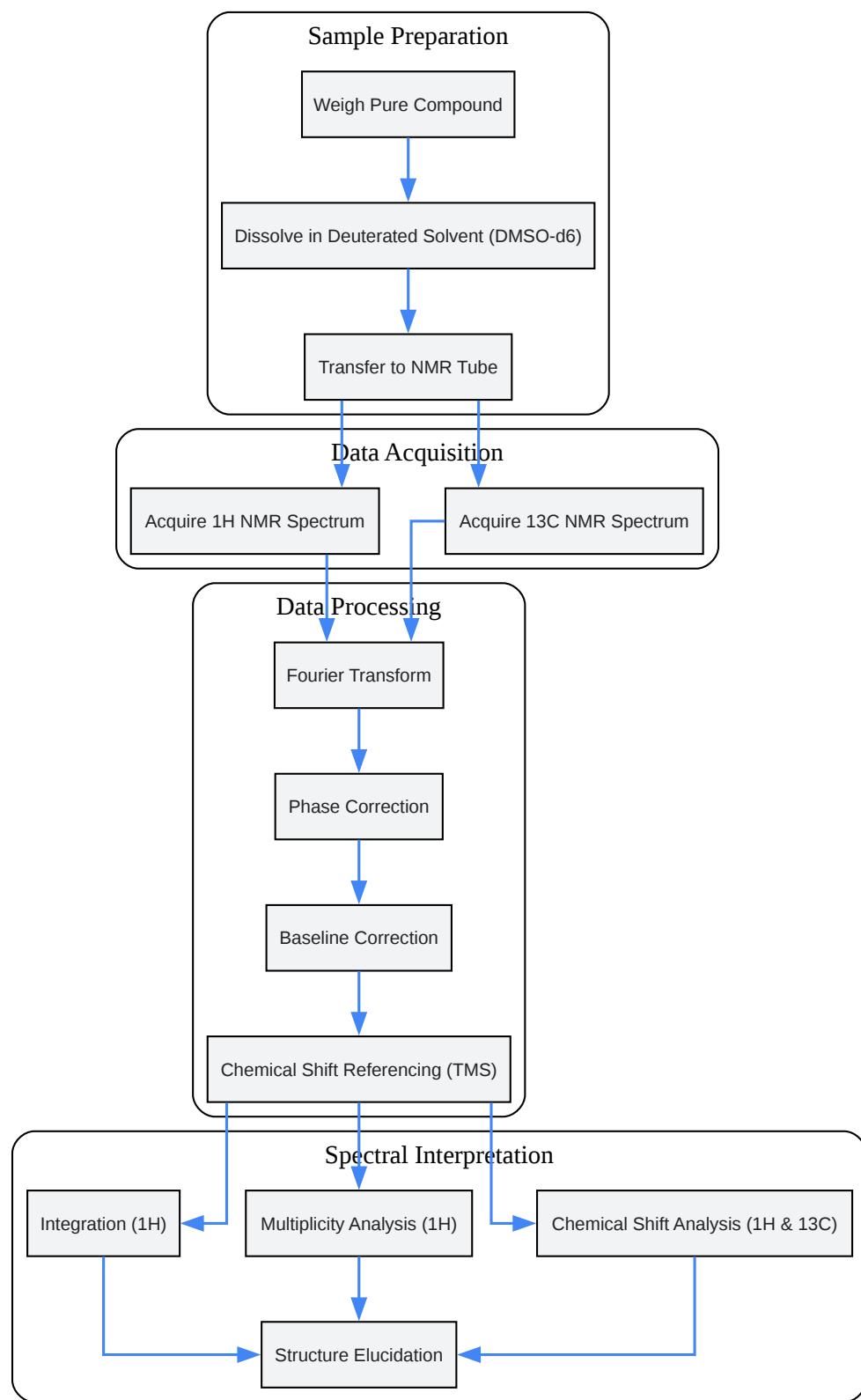
- Spectrometer Frequency: 400 MHz or higher for better resolution.
- Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16-64 scans are typically sufficient.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K (25 °C).

3. ^{13}C NMR Spectroscopy Acquisition Parameters:

- Spectrometer Frequency: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse program (e.g., ' zgpg30' on Bruker instruments) to obtain singlets for each carbon environment.
- Number of Scans: 1024 scans or more, as the natural abundance of ^{13}C is low.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, particularly the quaternary and thiocarbonyl carbons.

Logical Workflow for NMR Analysis

The process of characterizing a compound like **1-(4-chlorophenyl)thiourea** using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.

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